REACTION_CXSMILES
|
C1CCN2C(=NCCC2)CC1.[F:12][C:13]([F:24])([F:23])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:20][C:21]#[N:22].[CH2:25]=[O:26].Cl>C1COCC1.O>[F:12][C:13]([F:23])([F:24])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH:20]([CH2:25][OH:26])[C:21]#[N:22]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
0.995 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC=C1)CC#N)(F)F
|
Name
|
|
Quantity
|
600 μL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
producing a mild exotherm
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel (22 g)
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2 →40% ethyl acetate/CH2Cl2
|
Type
|
ADDITION
|
Details
|
Fractions containing only product (Rf 0.5 (silica gel, EtOAc:hexane=1:4))
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=CC=C1)C(C#N)CO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |